1-Ethylcyclopentan-1-amine

Catalog No.
S12584380
CAS No.
M.F
C7H15N
M. Wt
113.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethylcyclopentan-1-amine

Product Name

1-Ethylcyclopentan-1-amine

IUPAC Name

1-ethylcyclopentan-1-amine

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

InChI

InChI=1S/C7H15N/c1-2-7(8)5-3-4-6-7/h2-6,8H2,1H3

InChI Key

MBBRMLWCPAHDOI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1)N

1-Ethylcyclopentan-1-amine is an organic compound characterized by the presence of an ethyl group attached to a cyclopentane ring, with an amino group at the first position. Its molecular formula is C7H15NC_7H_{15}N and it has a molecular weight of approximately 115.20 g/mol. This compound is classified as a primary amine, which means it contains one amino group attached to a carbon atom that is further bonded to two hydrogen atoms.

Of Amines - GeeksforGeeks" class="citation ml-xs inline" data-state="closed" href="https://www.geeksforgeeks.org/chemical-reactions-of-amines/" rel="nofollow noopener" target="_blank"> .
  • Acylation: It can also undergo acylation reactions with acid chlorides to form corresponding amides .
  • Hofmann Elimination: This reaction can convert 1-ethylcyclopentan-1-amine into alkenes through the formation of quaternary ammonium salts followed by elimination .
  • Amines like 1-ethylcyclopentan-1-amine often exhibit biological activity, particularly in pharmacology. They may act as neurotransmitter precursors or interact with various receptors in the body. The specific biological effects of 1-ethylcyclopentan-1-amine are not extensively documented, but similar compounds have been studied for their roles in modulating neurotransmission and influencing mood and behavior.

    The synthesis of 1-ethylcyclopentan-1-amine typically involves:

    • Alkylation of Cyclopentylamine: Cyclopentylamine can be reacted with ethyl halides (e.g., ethyl bromide) in the presence of a base to yield 1-ethylcyclopentan-1-amine.
      Cyclopentylamine+Ethyl Bromide1 Ethylcyclopentan 1 amine\text{Cyclopentylamine}+\text{Ethyl Bromide}\rightarrow \text{1 Ethylcyclopentan 1 amine}
    • Reductive Amination: Another method involves the reductive amination of cyclopentanone with ethylamine in the presence of reducing agents like sodium cyanoborohydride .

    Several compounds share structural characteristics with 1-ethylcyclopentan-1-amine:

    Compound NameStructureUnique Features
    CyclopentylamineC5H11NSimple primary amine without ethyl substitution
    2-Ethylamino-cyclohexaneC8H15NContains a cyclohexane ring
    N,N-DiethylcyclohexanamineC10H19NSecondary amine with two ethyl groups
    EthylbenzeneC8H10Aromatic compound, different reactivity

    Uniqueness of 1-Ethylcyclopentan-1-amine

    What sets 1-ethylcyclopentan-1-amine apart from these similar compounds is its unique cyclopentane structure combined with an ethyl group at the nitrogen position, which may impart distinct chemical reactivity and biological properties compared to both simpler amines and more complex cyclic structures. Its potential applications in medicinal chemistry further enhance its significance in research contexts.

    XLogP3

    1.3

    Hydrogen Bond Acceptor Count

    1

    Hydrogen Bond Donor Count

    1

    Exact Mass

    113.120449483 g/mol

    Monoisotopic Mass

    113.120449483 g/mol

    Heavy Atom Count

    8

    Dates

    Last modified: 08-09-2024

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